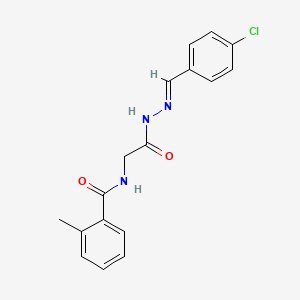
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves the condensation reaction between N-(2-(hydrazinocarbonyl)phenyl)benzamide and 4-chlorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its hydrazone linkage allows it to interact with proteins and enzymes, potentially inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(2-(4-Nitrobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
- N-(2-(2-(4-Methoxybenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide
Uniqueness
N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of the 4-chlorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
444191-97-3 |
|---|---|
Fórmula molecular |
C17H16ClN3O2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-4-2-3-5-15(12)17(23)19-11-16(22)21-20-10-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+ |
Clave InChI |
CZMCRYKUHPJTBG-KEBDBYFISA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15082046.png)
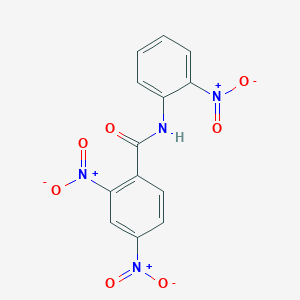
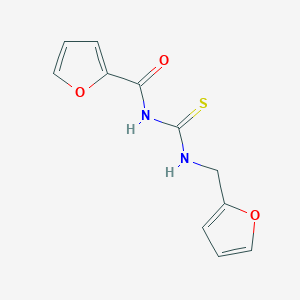
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
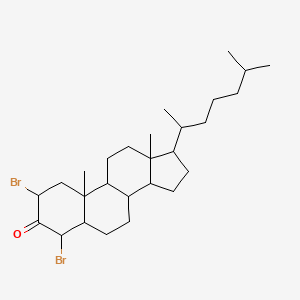
![4-[(4-Isopropyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15082081.png)
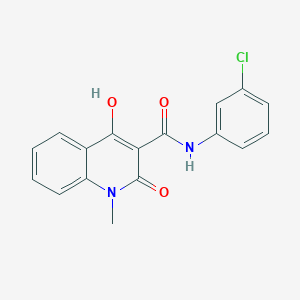

![4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine](/img/structure/B15082094.png)

![N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15082104.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B15082108.png)
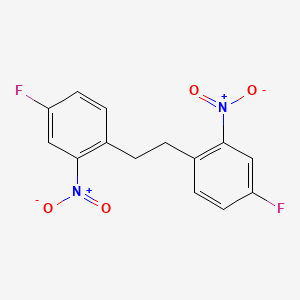
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate](/img/structure/B15082138.png)
